molecular formula C8H7ClINO B1349570 2-chloro-N-(3-iodophenyl)acetamide CAS No. 2564-01-4

2-chloro-N-(3-iodophenyl)acetamide

Cat. No.: B1349570
CAS No.: 2564-01-4
M. Wt: 295.5 g/mol
InChI Key: RTCFRHNFYYNTGR-UHFFFAOYSA-N
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Description

2-chloro-N-(3-iodophenyl)acetamide is an organic compound with the molecular formula C8H7ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, making it a halogenated acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-iodophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-iodoaniline and chloroacetyl chloride.

    Reaction: The 3-iodoaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to handle large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-iodophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: The iodine atom makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling: Palladium catalysts and bases like potassium carbonate are typical in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-N-(3-iodophenyl)acetamide, while a Suzuki coupling might produce a biaryl derivative.

Scientific Research Applications

2-chloro-N-(3-iodophenyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-iodophenyl)acetamide exerts its effects depends on its specific application. In biological systems, it may act by:

    Covalent Bond Formation: The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.

    Pathway Modulation: By interacting with specific molecular targets, it can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chlorophenyl)acetamide: Similar in structure but with chlorine instead of iodine, leading to different reactivity and applications.

    2-chloro-N-(4-iodophenyl)acetamide: The iodine atom is in the para position, which can affect its chemical behavior and biological activity.

Uniqueness

2-chloro-N-(3-iodophenyl)acetamide is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns and potential for diverse applications. The iodine atom, in particular, makes it suitable for coupling reactions, which are valuable in synthetic organic chemistry.

By understanding the properties and applications of this compound, researchers can leverage its unique characteristics for various scientific and industrial purposes.

Properties

IUPAC Name

2-chloro-N-(3-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-2-6(10)4-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCFRHNFYYNTGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368185
Record name 2-chloro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2564-01-4
Record name 2-chloro-N-(3-iodophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(3-iodophenyl)acetamide
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